![molecular formula C21H13F2NO4 B2651400 N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide CAS No. 886171-74-0](/img/structure/B2651400.png)
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide
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Description
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide, also known as FX11, is a small molecule inhibitor that has been studied extensively for its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a variety of cancer types.
Scientific Research Applications
Antioxidant Activity and Radical Scavenging : Phenolic compounds, closely related in structure to N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide, have been studied for their antioxidant properties. They exhibit significant activity as inhibitors of lipid peroxidation and as peroxyl radical scavengers, suggesting their potential in combating oxidative stress-related diseases (Dinis, Maderia, & Almeida, 1994).
Ligands for Peripheral Benzodiazepine Receptor (PBR) : Compounds structurally similar to this compound have been synthesized and evaluated as potent radioligands for PBR. This suggests their applicability in neuroimaging and the study of neurological disorders (Zhang et al., 2003).
Metabolites of Similar Compounds : Research on metabolites of closely related compounds can provide insights into their biotransformation and potential pharmacological applications. For instance, metabolites like 9-hydroxy-9H-fluoren-2yl-acetamide and 9-oxo-9H-fluoren-2yl-acetamide have been identified, which could be relevant for understanding the metabolism of this compound (Benkert et al., 1975).
Xanthine Oxidase Inhibition and Antioxidant Screening : Similar acetamide derivatives have been synthesized and evaluated for their inhibition of xanthine oxidase, an enzyme implicated in gout and related conditions. This suggests potential therapeutic applications for this compound in managing such diseases (Ranganatha et al., 2014).
In Vitro Antiplasmodial Properties : Research on similar N-substituted acetamides suggests their potential in treating malaria. They have shown activity against the Plasmodium falciparum strain, indicating a possible application of this compound in antimalarial therapy (Mphahlele, Mmonwa, & Choong, 2017).
properties
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO4/c22-15-5-1-2-7-17(15)27-11-19(25)24-12-8-9-13-18(10-12)28-21-14(20(13)26)4-3-6-16(21)23/h1-10H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAOQZRZAAXYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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